2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide features a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 4-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety attached to a 3-methylphenyl group.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2S/c1-17-6-5-7-18(14-17)28-24(32)16-34-26-30-29-25(22-15-27-23-9-4-3-8-21(22)23)31(26)19-10-12-20(33-2)13-11-19/h3-15,27H,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQYBMXINUTMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multicomponent reactions. One approach includes the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction conditions often involve refluxing in a suitable solvent such as methanol or ethanol, with the use of catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the multicomponent reaction for scalability. This includes using readily available starting materials, ensuring atom economy, and simplifying the process for easy isolation of the target product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit significant antimicrobial activity. The presence of the triazole ring contributes to the inhibition of bacterial cell division by targeting essential proteins involved in cell growth and replication. For instance, studies have shown that certain triazole derivatives possess broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The indole structure in this compound is associated with various anticancer properties. Compounds containing indole moieties have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The combination of indole and triazole functionalities may enhance these effects, making this compound a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
There is emerging evidence suggesting that compounds with similar structural features may exhibit anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific enzymes could provide therapeutic benefits in treating inflammatory diseases .
Synthesis and Mechanism of Action
The synthesis of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multicomponent reactions that require precise control over reaction conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to verify the structure .
The mechanism of action is believed to involve:
- Binding to specific molecular targets, including receptors and enzymes.
- Inhibition of key functional proteins involved in bacterial cell division and cancer cell proliferation.
Case Studies
- Antibacterial Activity : A study on 1,2,4-triazole derivatives demonstrated their effectiveness against S. aureus with minimum inhibitory concentrations comparable to standard antibiotics .
- Anticancer Research : Research involving indole derivatives has shown promising results in inducing apoptosis in various cancer cell lines, indicating potential therapeutic applications for compounds similar to this compound .
Mechanism of Action
The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The indole and triazole moieties can bind to various receptors and enzymes, modulating their activity. This compound may inhibit bacterial cell division by targeting key functional proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazole Modifications
a) Triazole Substitution Patterns
- Target Compound : 5-position: 1H-indol-3-yl; 4-position: 4-methoxyphenyl.
- Analog 1 (): 5-position: 4-methoxyphenyl; 4-position: 4-chlorophenyl.
- Analog 2 () : 4-position: allyl; 5-position: (phenylsulfanyl)methyl. The allyl group introduces steric bulk, which could reduce bioavailability .
- Analog 3 () : 4-position: 3-methylphenyl; 5-position: [(4-methylphenyl)sulfanyl]methyl. Methyl groups may improve metabolic stability but reduce solubility .
b) Acetamide Tail Variations
Biological Activity
2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that integrates various pharmacologically active moieties, particularly the indole and triazole structures. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 461.6 g/mol. The structure consists of:
- An indole core
- A triazole ring
- A sulfanyl group
- An acetamide functional group
This unique configuration allows for diverse interactions with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, it has shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) comparable to established antibiotics like vancomycin and ciprofloxacin .
Anticancer Properties
The anticancer potential of this compound is notable. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through modulation of key signaling pathways. For example, it has been observed to inhibit cell proliferation in breast and colon cancer cells by targeting specific enzymes involved in cancer progression .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The triazole moiety acts as a potent inhibitor of various enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The indole structure allows for binding to multiple receptors involved in cellular signaling pathways.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Antimicrobial Activity
A study conducted by Mermer et al. synthesized quinolone-triazole hybrids that included this compound as one of the test compounds. Results indicated high efficacy against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a broad-spectrum antimicrobial agent .
Study on Anticancer Effects
In another investigation published in Cancer Research, researchers explored the effects of various triazole derivatives on human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxicity against colon cancer cells, attributed to their ability to interfere with cell cycle progression and induce apoptosis .
Q & A
Q. What established synthetic routes are available for this compound, and what are the critical reaction parameters?
The compound can be synthesized via refluxing equimolar amounts of substituted oxazolones and triazole-thioacetamide derivatives in pyridine with zeolite (Y-H) as a catalyst at 150°C for 5 hours. Post-reaction, pyridine is distilled off, and the product is precipitated using ice-HCl, followed by recrystallization in ethanol . Key parameters include:
- Catalyst choice (zeolite enhances regioselectivity).
- Reaction time and temperature (150°C for 5 hours ensures complete cyclization).
- Solvent removal to avoid side reactions.
| Reaction Component | Role | Optimal Conditions |
|---|---|---|
| Pyridine | Solvent/base | 0.01 M concentration |
| Zeolite (Y-H) | Catalyst | 0.01 M, enhances yield by 15–20% |
| Ethanol | Recrystallization solvent | Purity >95% after 2 cycles |
Q. Which spectroscopic and crystallographic methods are used to confirm its structure?
- X-ray crystallography : Resolves absolute configuration and confirms the triazole-indole core (e.g., bond angles of 120° for aromatic systems) .
- NMR : Key signals include δ 7.2–7.8 ppm (indole protons), δ 4.1–4.3 ppm (sulfanyl-CH2), and δ 3.8 ppm (methoxy group) .
- Mass spectrometry : Molecular ion peaks at m/z 434–485 confirm molecular weight .
Q. What preliminary biological activities have been reported?
- Anti-exudative activity : Reduces formalin-induced edema in rat models by 40–60% at 50 mg/kg, linked to methoxy and indole substituents .
- Enzyme inhibition : Inhibits COX-2 (IC50 ~12 µM) and 5-LOX (IC50 ~18 µM) in vitro .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproducts?
- Computational reaction design : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize catalyst-substrate interactions .
- Process control : Implement flow chemistry to maintain consistent temperature and reduce pyridine decomposition .
- Byproduct analysis : HPLC-MS identifies impurities (e.g., over-oxidized sulfanyl groups), which are mitigated by reducing reaction time to 4 hours .
Q. What structure-activity relationships (SAR) govern its anti-inflammatory effects?
Substituent modifications at the triazole and acetamide positions significantly impact activity:
Q. How can computational methods guide the design of analogs with improved pharmacokinetics?
- Reaction path searching : Tools like GRRM predict viable synthetic routes for novel analogs (e.g., replacing methoxy with trifluoromethyl) .
- Molecular docking : AutoDock Vina screens analogs for binding to COX-2 (PDB: 5KIR) and prioritizes candidates with ∆G < −9 kcal/mol .
- ADMET prediction : SwissADME forecasts solubility (LogS > −4) and hepatotoxicity (CYP3A4 inhibition <50%) .
Q. How to resolve contradictions in substituent effects between in vitro and in vivo studies?
- Meta-analysis : Compare datasets from multiple models (e.g., carrageenan vs. formalin-induced inflammation) to isolate substituent-specific effects .
- Metabolite profiling : LC-HRMS identifies active metabolites (e.g., demethylated methoxy groups) that may explain enhanced in vivo activity .
- Dose-response modeling : Adjust in vitro assays to mimic in vivo concentrations (e.g., 10–100 µM range) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
